4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid
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Overview
Description
GSK1324726A, also known as I-BET726, is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins. These proteins are epigenetic readers that regulate the expression of genes involved in various biological processes, including inflammation and tumor cell growth. GSK1324726A has shown promise in preclinical studies for its anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK1324726A involves the preparation of a tetrahydroquinoline core structure. The synthetic route typically includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for BET proteins.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of GSK1324726A would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification methods to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK1324726A primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core.
Reduction: Reduction reactions can also occur, especially at the functionalized substituents.
Substitution: Various substitution reactions can be performed to modify the substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
GSK1324726A has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: The compound is employed in research to understand the biological functions of BET proteins and their involvement in various cellular processes.
Medicine: GSK1324726A has shown potential in preclinical studies for the treatment of cancers, particularly neuroblastoma and skin squamous cell carcinoma, due to its ability to inhibit BET proteins and downregulate oncogenic pathways
Mechanism of Action
GSK1324726A exerts its effects by inhibiting the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4. These proteins are involved in reading the acetylation marks on histones, which regulate gene expression. By inhibiting these bromodomains, GSK1324726A prevents the recruitment of BET proteins to chromatin, thereby downregulating the expression of genes involved in cell proliferation, inflammation, and survival .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another BET bromodomain inhibitor with similar mechanisms of action.
CPI203: A compound that also targets BET proteins and has shown efficacy in preclinical cancer models.
AZD5153: A dual bromodomain inhibitor with potent anti-cancer properties.
Uniqueness
GSK1324726A is unique due to its high selectivity and potency for BET proteins. It has shown superior efficacy in certain preclinical models compared to other BET inhibitors, making it a valuable tool for research and potential therapeutic development .
Properties
IUPAC Name |
4-[1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSUKOIROHXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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